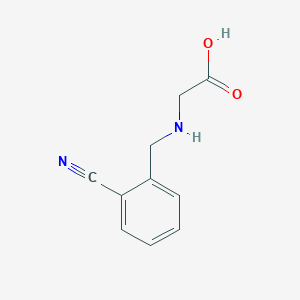

(2-Cyano-benzylamino)-acetic acid

Beschreibung

Eigenschaften

IUPAC Name |

2-[(2-cyanophenyl)methylamino]acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O2/c11-5-8-3-1-2-4-9(8)6-12-7-10(13)14/h1-4,12H,6-7H2,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTMQYMKMIPZSNJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CNCC(=O)O)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Cyano Benzylamino Acetic Acid and Its Analogs

Direct Synthetic Routes to Aminocarboxylic Acid Scaffolds

The synthesis of α-amino acids is a foundational element in organic chemistry. Several direct methods are employed to create the aminocarboxylic acid backbone, which can then be adapted for the synthesis of (2-Cyano-benzylamino)-acetic acid.

One of the most straightforward methods involves the amination of α-halocarboxylic acids . libretexts.org This approach uses a nucleophilic substitution reaction where an α-bromo or α-chloro acid is treated with an amine. For the target molecule, this could hypothetically involve the reaction of 2-cyanobenzylamine with a haloacetic acid, such as bromoacetic acid. While effective, the nucleophilicity of the product's nitrogen atom can sometimes lead to multiple substitutions. libretexts.org

The Gabriel synthesis offers a more controlled alternative by using a phthalimide (B116566) salt to protect the nitrogen, preventing over-alkylation. libretexts.org In this method, a phthalimide-substituted malonic ester is alkylated and then hydrolyzed to yield the desired amino acid. libretexts.org

Another classic and elegant procedure is the Strecker synthesis , which assembles an α-amino acid from an aldehyde, ammonia (B1221849) (or an amine), and cyanide. libretexts.org This multicomponent reaction first forms an α-amino nitrile, which is subsequently hydrolyzed to the carboxylic acid. libretexts.org This method is particularly relevant for the target compound, as 2-cyanobenzaldehyde (B126161) could serve as the starting aldehyde.

More modern approaches include the direct, enantioselective α-amination of carboxylic acids. researchgate.net For instance, iron-catalyzed C-H insertion using a directed nitrene source allows for the single-step conversion of abundant carboxylic acid feedstocks into N-protected α-amino acids, offering a highly efficient and sustainable route. researchgate.net

| Synthetic Route | Key Reactants | Brief Description | Reference |

|---|---|---|---|

| Amination of α-Haloacids | α-Haloacetic acid, Amine (e.g., 2-cyanobenzylamine) | Direct nucleophilic substitution of the halide by the amine. | libretexts.org |

| Gabriel Synthesis | Potassium phthalimide, Diethyl bromomalonate, Alkyl halide | A controlled method using a phthalimide protecting group to prevent multiple alkylations. | libretexts.org |

| Strecker Synthesis | Aldehyde (e.g., 2-cyanobenzaldehyde), Amine, Cyanide source | A three-component reaction forming an α-amino nitrile intermediate, followed by hydrolysis. | libretexts.org |

| Catalytic C-H Amination | Carboxylic acid, Nitrogen source (e.g., N-Boc-protected nitrene precursor), Iron catalyst | Direct insertion of a nitrogen group at the α-carbon of a carboxylic acid via a metal-catalyzed reaction. | researchgate.net |

Strategies for Incorporating Cyano and Benzylamino Moieties

The specific architecture of this compound requires strategies that can precisely install the 2-cyanophenyl group onto the nitrogen of an aminoacetic acid scaffold. This can be achieved through various powerful synthetic reactions.

Multicomponent Reaction Approaches for Complex Scaffolds

Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single pot to form a product that incorporates substantial portions of all reactants. nih.gov This approach is ideal for rapidly generating molecular complexity. nih.govresearchgate.net

The Strecker reaction , as mentioned earlier, is a prime example. libretexts.org To synthesize the target molecule's scaffold, one could use 2-cyanobenzaldehyde, a source of ammonia, and potassium cyanide. The resulting α-aminonitrile would then undergo hydrolysis of the nitrile to form the carboxylic acid.

The Ugi four-component reaction (U-4CR) is another powerful MCR that produces dipeptide-like scaffolds. nih.gov It involves the reaction of an aldehyde, a primary amine, a carboxylic acid, and an isocyanide. nih.gov A hypothetical Ugi reaction to generate a derivative of the target compound could involve 2-cyanobenzylamine, glyoxylic acid, a suitable isocyanide, and an additional acid component, leading to a highly functionalized intermediate that could be converted to the final product.

| Reaction | Component 1 | Component 2 | Component 3 | Component 4 | Reference |

|---|---|---|---|---|---|

| Strecker Synthesis | Aldehyde | Amine | Cyanide | N/A | libretexts.orgnih.gov |

| Ugi Reaction | Aldehyde/Ketone | Amine | Carboxylic Acid | Isocyanide | nih.govnih.gov |

| Passerini Reaction | Aldehyde/Ketone | Carboxylic Acid | Isocyanide | N/A | nih.gov |

Transition-Metal Catalyzed Cross-Coupling and Conjugate Formations

Transition-metal catalysis offers a versatile toolkit for forming carbon-carbon and carbon-nitrogen bonds, which are crucial for assembling the this compound structure. beilstein-journals.orgnih.gov These methods have largely replaced older, multi-step approaches for creating functionalized biaryls and related compounds. beilstein-journals.org

A plausible strategy would involve a Buchwald-Hartwig amination . This palladium-catalyzed cross-coupling reaction could form the key C-N bond between an aryl halide (like 2-bromobenzonitrile) and an amino acid ester (like ethyl glycinate). Subsequent hydrolysis of the ester would yield the final product.

Alternatively, a Suzuki or Stille cross-coupling could be used to first construct the 2-cyanobenzyl moiety. For example, coupling 2-cyanophenylboronic acid with a brominated methylidene-glycine derivative, followed by reduction of the double bond, could be a viable pathway. The cyano group is generally well-tolerated in these reactions. beilstein-journals.orgresearchgate.net

Furthermore, direct C-H activation and functionalization have emerged as powerful, atom-economical strategies. nih.gov A rhodium- or iridium-catalyzed direct C-H amination could potentially be used to couple a suitable nitrogen source with a C-H bond on the toluene (B28343) precursor, although controlling regioselectivity for the ortho-cyano position would be a significant challenge. nih.gov

Condensation Reactions Involving Cyanoacetates and Aldehydes/Ketones

Condensation reactions, where two molecules join with the loss of a small molecule like water, are fundamental to organic synthesis. libretexts.orglibretexts.org A direct amidation or alkylation approach is the most logical route to this compound. This would involve the condensation of 2-cyanobenzylamine with a suitable C2-building block like glyoxylic acid (via reductive amination) or ethyl bromoacetate (B1195939) (via N-alkylation) followed by ester hydrolysis.

The Knoevenagel condensation provides another, albeit more indirect, route. This reaction typically involves an active methylene (B1212753) compound, such as ethyl cyanoacetate (B8463686), and an aldehyde or ketone. scielo.br In this context, 2-cyanobenzaldehyde could be condensed with ethyl cyanoacetate in the presence of a base. scielo.br This would produce a cyano-substituted cinnamate (B1238496) derivative. Subsequent synthetic steps, including reduction of the carbon-carbon double bond and selective hydrolysis or transformation of the ester and one of the cyano groups, would be required to reach the target structure. The Curtius degradation of monosubstituted cyanoacetic esters is another pathway to transform these intermediates into α-amino acids. researchgate.net

Post-Synthetic Functionalization and Derivatization Strategies

Once the core this compound structure is assembled, its functional groups offer opportunities for further modification to create a library of analogs. illinois.edusemanticscholar.orgrsc.org This post-synthetic modification (PSM) approach is a versatile strategy to introduce new properties without redesigning the entire synthesis. rsc.org

Modification of the Benzylamino Group

The benzylamino moiety is a rich site for derivatization. The secondary amine can be readily functionalized, and the benzyl (B1604629) group itself can be modified or removed.

N-Alkylation and N-Acylation: The nitrogen atom of the benzylamino group can be alkylated with various alkyl halides or acylated with acid chlorides or anhydrides to introduce a wide range of substituents. This allows for systematic exploration of the structure-activity relationship of analogs.

Modification of the Benzyl Group: The benzylic C-H bonds can be targeted for functionalization. researchgate.net While challenging, catalytic methods exist for the α-C(sp³)–H functionalization of benzylamines, allowing for the introduction of new groups at the benzylic position. researchgate.net

N-Debenzylation: The benzyl group can serve as a protecting group for the amine, which can be removed in a later synthetic step. organic-chemistry.org Catalytic hydrogenolysis (e.g., using Pd/C and H₂) is a common method for N-debenzylation, which would yield 2-aminoacetic acid (glycine) in this case, but could be used to unmask the secondary amine if a different N-substituent was present. organic-chemistry.org This strategy is useful if the benzyl group is used to direct an earlier reaction and is no longer needed in the final molecule.

Esterification and Amidation of the Acetic Acid Moiety

The carboxylic acid functional group in this compound is a prime site for chemical modification through esterification and amidation reactions. These transformations are fundamental in organic synthesis for altering polarity, solubility, and reactivity.

Esterification:

The conversion of the carboxylic acid to an ester can be accomplished through several standard protocols. One common method is the Steglich esterification , which proceeds under mild conditions using a carbodiimide (B86325), such as dicyclohexylcarbodiimide (B1669883) (DCC) or diisopropylcarbodiimide (DIC), and an acyl-transfer catalyst, typically 4-dimethylaminopyridine (B28879) (DMAP). nih.gov The reaction involves the activation of the carboxylic acid by the carbodiimide to form an O-acylisourea intermediate. nih.gov This intermediate is then attacked by an alcohol, facilitated by DMAP, to yield the desired ester. nih.gov This method is highly versatile and compatible with a wide range of alcohols.

Another classic approach is Fischer esterification , which involves heating the carboxylic acid with an excess of alcohol in the presence of a strong acid catalyst like sulfuric acid (H₂SO₄). While effective, the harsh conditions, particularly the high temperature and strong acid, may not be suitable for more sensitive substrates.

The table below illustrates potential ester products from the reaction of this compound with various alcohols using a method like Steglich esterification.

Table 1: Representative Esterification Reactions

| Reactant Alcohol | Reagents | Product Name | Product Structure |

|---|---|---|---|

| Methanol | DCC, DMAP | Methyl (2-cyano-benzylamino)-acetate |  |

| Ethanol | DCC, DMAP | Ethyl (2-cyano-benzylamino)-acetate |  |

This table is illustrative of common esterification outcomes.

Amidation:

The synthesis of amides from the parent carboxylic acid can be achieved by reaction with primary or secondary amines. Similar to esterification, this transformation typically requires the activation of the carboxyl group. Modern peptide coupling agents, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HOBt/EDC (Hydroxybenzotriazole/1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), are highly efficient for this purpose.

Alternatively, the carboxylic acid can be converted to a more reactive acyl chloride intermediate using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). nih.gov The resulting acyl chloride readily reacts with a wide range of amines to form the corresponding amide with high yield. nih.gov Heterogeneous catalysts like Niobium(V) oxide (Nb₂O₅) have also been shown to effectively catalyze the direct amidation of carboxylic acids with amines, offering the advantage of being reusable. researchgate.net

The table below presents examples of amides that can be synthesized from this compound.

Table 2: Representative Amidation Reactions

| Reactant Amine | Reagents | Product Name | Product Structure |

|---|---|---|---|

| Ammonia | HATU or SOCl₂ then NH₃ | 2-((2-Cyanobenzyl)amino)acetamide |  |

| Aniline | EDC, HOBt | N-Phenyl-2-((2-cyanobenzyl)amino)acetamide | amino)acetamide.svg/200px-N-Phenyl-2-((2-cyanobenzyl)amino)acetamide.svg.png) |

This table is illustrative of common amidation outcomes.

Diversification of the Cyano-Substituted Aromatic Ring

The aromatic ring of this compound provides a scaffold for further diversification, primarily through electrophilic aromatic substitution (EAS) reactions. masterorganicchemistry.com The outcome of these reactions is governed by the directing effects of the two substituents already present on the ring: the cyano group (-CN) and the benzylamino-acetic acid side chain (-CH₂NHCH₂COOH).

The cyano group is an electron-withdrawing group and acts as a meta-director. Conversely, the alkylamino side chain is an electron-donating group, making it an ortho, para-director. msu.edu Because these directing effects are in opposition (antagonistic), electrophilic substitution can potentially yield a mixture of products. msu.edu The precise substitution pattern will depend on the specific reaction conditions and the nature of the electrophile.

Electrophilic Aromatic Substitution Reactions:

Halogenation: The introduction of halogen atoms (Cl, Br) onto the aromatic ring can be achieved using elemental halogens in the presence of a Lewis acid catalyst, such as iron(III) bromide (FeBr₃) or iron(III) chloride (FeCl₃). libretexts.org

Nitration: The reaction with a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) introduces a nitro group (-NO₂) onto the ring. libretexts.org The strong acidic conditions, however, may require protection of the amino acid moiety. The resulting nitro group can be a valuable synthetic handle, for instance, it can be reduced to an amino group. msu.edu

Friedel-Crafts Reactions: Friedel-Crafts acylation or alkylation allows for the formation of new carbon-carbon bonds on the aromatic ring. masterorganicchemistry.com However, the Lewis acids (e.g., AlCl₃) used to catalyze these reactions can complex with the nitrogen atom of the side chain, deactivating the ring. This often necessitates the use of alternative catalysts or protecting group strategies.

Modification of the Cyano Group:

The cyano group itself is a versatile functional group that can be transformed into other moieties.

Hydrolysis: Under acidic or basic conditions, the nitrile (-CN) can be hydrolyzed to form either a primary amide (-CONH₂) or a carboxylic acid (-COOH), depending on the reaction conditions.

Reduction: The cyano group can be reduced to a primary amine (-CH₂NH₂) using powerful reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation.

The table below summarizes potential diversification reactions on the aromatic ring.

Table 3: Representative Aromatic Ring Diversification Reactions

| Reaction Type | Reagents | Potential Product(s) |

|---|---|---|

| Bromination | Br₂, FeBr₃ | Bromo-(2-cyano-benzylamino)-acetic acid (various isomers) |

| Nitration | HNO₃, H₂SO₄ | (2-Cyano-nitro-benzylamino)-acetic acid (various isomers) |

| Hydrolysis of Nitrile | H₃O⁺, heat | (2-Carboxy-benzylamino)-acetic acid |

This table illustrates potential products. The exact isomer distribution in substitution reactions depends on reaction conditions.

Structural Characterization and Conformational Analysis of 2 Cyano Benzylamino Acetic Acid and Its Derivatives

Advanced Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental to determining the structure of organic molecules. For (2-Cyano-benzylamino)-acetic acid, a combination of NMR, Mass Spectrometry, and IR spectroscopy would be employed to confirm its molecular formula, connectivity, and the presence of key functional groups.

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. The expected NMR spectra for this compound in a solvent like DMSO-d₆ would reveal distinct signals corresponding to each unique proton and carbon environment.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show signals for the aromatic protons, the benzylic and glycine (B1666218) methylene (B1212753) protons, and the exchangeable amine and carboxylic acid protons. The ortho-position of the cyano group on the benzene (B151609) ring will influence the chemical shifts and coupling patterns of the aromatic protons, causing them to appear further downfield compared to the unsubstituted N-benzylglycine.

¹³C NMR Spectroscopy: The carbon NMR spectrum would complement the ¹H NMR data, showing distinct signals for the cyano carbon, the aromatic carbons, the carboxyl carbon, and the two aliphatic methylene carbons. The electron-withdrawing nature of the cyano group would have a notable effect on the chemical shifts of the ipso- and ortho-carbons of the aromatic ring.

Predicted NMR Spectral Data for this compound

| Nucleus | Assignment | Predicted Chemical Shift (δ) Range (ppm) | Multiplicity |

|---|---|---|---|

| ¹H | Carboxylic Acid (COOH) | 10.0 - 12.0 | broad singlet |

| ¹H | Aromatic (C₆H₄) | 7.4 - 7.9 | multiplet |

| ¹H | Amine (NH) | 2.5 - 4.0 | broad singlet |

| ¹H | Benzylic (Ar-CH₂) | ~4.2 | singlet/doublet |

| ¹H | Glycine (N-CH₂) | ~3.8 | singlet/doublet |

| ¹³C | Carbonyl (C=O) | 168 - 172 | - |

| ¹³C | Aromatic (C₆H₄) | 125 - 140 | - |

| ¹³C | Cyano (C≡N) | 115 - 120 | - |

| ¹³C | Benzylic (Ar-CH₂) | 48 - 52 | - |

| ¹³C | Glycine (N-CH₂) | 45 - 50 | - |

Note: These are predicted values based on known substituent effects and data from analogous compounds. Actual values may vary based on solvent and experimental conditions.

Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as its fragmentation pattern upon ionization, which helps in structural confirmation.

Molecular Weight: The molecular formula for this compound is C₁₀H₁₀N₂O₂. Its calculated monoisotopic mass is 190.0742 g/mol . High-resolution mass spectrometry (HRMS) would be used to confirm this exact mass, thereby verifying the elemental composition.

Fragmentation Pattern: In an electron ionization (EI) mass spectrum, a prominent molecular ion peak ([M]⁺) at m/z = 190 would be expected. Key fragmentation pathways would likely include:

Loss of the carboxyl group: A fragment at m/z = 145, corresponding to the [M - COOH]⁺ ion.

Benzylic cleavage: A strong peak at m/z = 116, corresponding to the cyanobenzyl cation [C₈H₆N]⁺, which is a very stable fragment.

Cleavage alpha to the nitrogen atom, leading to various smaller fragments.

Expected Key Fragments in Mass Spectrum

| m/z | Proposed Fragment |

|---|---|

| 190 | [M]⁺ (Molecular Ion) |

| 145 | [M - COOH]⁺ |

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

The IR spectrum of this compound would display characteristic absorption bands confirming its structure. A study on the related isomer 2-(4-Cyanophenylamino) acetic acid provides a basis for these expected absorptions. nih.gov The presence of both a carboxylic acid and a secondary amine allows for the formation of a zwitterion, which can influence the positions of the N-H and C=O stretching bands.

Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3300 - 2500 | O-H stretch (very broad) | Carboxylic Acid |

| ~3350 | N-H stretch | Secondary Amine |

| ~2225 | C≡N stretch | Nitrile |

| ~1710 | C=O stretch | Carboxylic Acid |

| 1600, 1490, 1450 | C=C stretches | Aromatic Ring |

| 3100 - 3000 | C-H stretch | Aromatic |

| 3000 - 2850 | C-H stretch | Aliphatic (CH₂) |

Note: The broadness of the O-H stretch is due to extensive hydrogen bonding.

X-ray Diffraction Analysis for Solid-State Structural Determination

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. Although a crystal structure for this compound has not been reported, analysis of related N-alkylated glycine derivatives allows for a prediction of its solid-state characteristics. mdpi.com

In the solid state, amino acids typically exist as zwitterions. It is highly probable that this compound would crystallize in this form, with a protonated amino group (NH₂⁺) and a deprotonated carboxylate group (COO⁻). The crystal packing would be dominated by a network of intermolecular hydrogen bonds. Key interactions would include:

Hydrogen bonds between the ammonium (B1175870) group of one molecule and the carboxylate group of a neighboring molecule (N-H···O).

Potential for the cyano nitrogen to act as a weak hydrogen bond acceptor.

Furthermore, π-π stacking interactions between the aromatic rings of adjacent molecules could play a role in stabilizing the crystal lattice. The specific arrangement would define the unit cell parameters and space group of the crystal. Studies on similar compounds have shown that they often crystallize in monoclinic or orthorhombic systems. nih.gov

Conformational Landscape Exploration and Stereochemical Aspects

This compound is a flexible molecule with several rotatable single bonds, leading to a complex conformational landscape. The key degrees of freedom include rotation around the:

Benzyl (B1604629) C-C bond

Benzyl C-N bond

N-C(H₂) bond

C(H₂)-C(OOH) bond

In solution, the molecule's state depends on the pH. In acidic solutions, the carboxyl group will be protonated (-COOH) and the amino group will also be protonated (-NH₂⁺-). In basic solutions, the carboxyl group will be deprotonated (-COO⁻) and the amino group will be neutral (-NH-). Near neutral pH, the zwitterionic form is likely to be the predominant species, coexisting in equilibrium with the neutral form. Understanding this conformational flexibility and the stereoelectronic effects of the cyano-substituent is crucial for interpreting its chemical reactivity and potential biological interactions.

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| N-benzylglycine |

| 2-(4-Cyanophenylamino) acetic acid |

Structure Activity Relationship Sar Investigations and Rational Molecular Design for 2 Cyano Benzylamino Acetic Acid Analogs

Elucidation of Key Pharmacophoric Elements within the (2-Cyano-benzylamino)-acetic acid Scaffold

The substitution patterns on both the phenyl and benzylamino rings are critical determinants of biological efficacy. The electronic and steric properties of these substituents can significantly influence binding affinity and selectivity for a target protein.

For the benzylamino moiety , the presence and position of the cyano group are of particular interest. The cyano group is a potent electron-withdrawing group and a hydrogen bond acceptor, which can significantly alter the electronic density of the benzyl (B1604629) ring and participate in specific interactions within a receptor's binding pocket. mdpi.com Studies on related structures, such as N-benzyl-2-phenylpyrimidin-4-amine derivatives, have shown that substitutions on the benzyl ring can dramatically impact inhibitory potency. mdpi.com For instance, the introduction of a cyano group can either enhance or diminish activity depending on its position and the nature of the target. nih.gov

In a series of 3-(2-amino-ethyl)-5-(benzylidene)-thiazolidine-2,4-dione analogs, which feature a substituted benzylidene ring, the electronic nature of the substituents was found to be a key factor. Electron-withdrawing groups like nitro (NO₂) at the 3- and 4-positions of the phenyl ring were found to abolish the inhibitory activity against Rsk1 phosphorylation, suggesting that such substitutions are not favorable for this particular biological target. nih.gov

The following table illustrates hypothetical SAR data for substitutions on the benzylamino moiety of a related N-benzylglycine scaffold, based on general principles observed in medicinal chemistry.

Table 1: Illustrative Structure-Activity Relationship of N-Benzylglycine Analogs with Benzyl Ring Substitutions

| Compound ID | R (Substitution on Benzyl Ring) | Relative Activity | Probable Rationale |

|---|---|---|---|

| 1a | H | 1.0 | Unsubstituted reference compound. |

| 1b | 2-CN | 1.5 | The ortho-cyano group may act as a hydrogen bond acceptor and introduce favorable electronic properties. |

| 1c | 4-CN | 0.8 | The para-cyano group might position the key interacting moiety unfavorably within the binding pocket. |

| 1d | 4-OCH₃ | 1.2 | The methoxy (B1213986) group is an electron-donating group and can act as a hydrogen bond acceptor. |

| 1e | 4-Cl | 1.1 | The chloro group is a weakly deactivating and can participate in halogen bonding. |

| 1f | 4-NO₂ | 0.5 | The strong electron-withdrawing nitro group may be electronically unfavorable for binding. |

Regarding the phenyl moiety , its substitution can also modulate activity. In studies of N-aryl amino acids, substitutions on the phenyl ring have been shown to be crucial for bioactivity. mdpi.com For example, the presence of a nitro group on the phenyl ring of N-aryl amino acids led to potent antibacterial activity. mdpi.com

The acetic acid moiety is a critical component of the this compound scaffold, likely playing a pivotal role in molecular recognition and bioactivity. Carboxylic acid groups are common in pharmaceuticals and are often essential for binding to biological targets. nih.govscilit.com

At physiological pH, the carboxylic acid group is typically ionized, carrying a negative charge. rsc.org This allows it to form strong ionic interactions or hydrogen bonds with positively charged residues, such as arginine or lysine (B10760008), or with metal ions within the active site of an enzyme or receptor. cambridgemedchemconsulting.com The ability of the carboxylate to act as a hydrogen bond acceptor is a key feature in the interaction of many drugs with their targets. nih.gov

The importance of the carboxylic acid can be inferred from studies where it is replaced by other functional groups. For instance, esterification of the carboxylic acid often leads to a loss of activity, as the neutral ester cannot form the same ionic interactions. However, such modifications can be used to create prodrugs that improve cell permeability, with the ester being hydrolyzed back to the active carboxylic acid inside the cell. rsc.org The spatial orientation and distance of the carboxylic acid relative to the other pharmacophoric elements are also crucial for optimal binding.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Design

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity. mssm.edu For a series of this compound analogs, a QSAR model could be developed to predict the activity of novel derivatives and guide further synthesis.

A typical QSAR study involves calculating a set of molecular descriptors for each compound in a training set. These descriptors can be electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., logP), and topological. nih.govmdpi.com Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are then used to build a mathematical model that relates these descriptors to the observed biological activity. mssm.edu

For instance, a hypothetical QSAR equation for a series of this compound analogs might look like:

log(1/IC₅₀) = a(logP) - b(Molecular Volume) + c*(Dipole Moment) + d

Where 'a', 'b', and 'c' are coefficients determined by the regression analysis, and 'd' is a constant. Such a model could reveal that higher hydrophobicity (logP) and a larger dipole moment are beneficial for activity, while increased molecular volume is detrimental. The quality and predictive power of a QSAR model are assessed using statistical parameters like the correlation coefficient (R²), the cross-validated correlation coefficient (q²), and by validating it with an external test set of compounds. nih.govnih.gov

Scaffold Hopping and Isosteric Replacements in Lead Optimization

Scaffold hopping and isosteric replacement are key strategies in medicinal chemistry for lead optimization, aiming to improve potency, selectivity, and pharmacokinetic properties, or to explore novel chemical space. nih.govnih.gov

Scaffold hopping involves replacing the central core of a molecule with a structurally different scaffold while maintaining the original orientation of the key binding groups. nih.gov For this compound, the N-benzylglycine core could be replaced by other scaffolds that present the substituted benzyl and carboxylic acid moieties in a similar spatial arrangement. For example, a pyrazole (B372694) or a triazole ring could be used to replace the glycine (B1666218) backbone, potentially leading to compounds with improved properties. A study on dual leucine (B10760876) zipper kinase (DLK) inhibitors successfully employed a shape-based scaffold hopping approach to convert a pyrimidine (B1678525) core to a pyrazole core, resulting in improved physicochemical properties. nih.gov

Isosteric replacement involves substituting an atom or a group of atoms with another that has similar physical or chemical properties. nih.gov This can be a classical isosteric replacement, where atoms or groups have similar size and electronic configuration (e.g., -CH= for -S- in a ring), or a non-classical isosteric replacement, where the substituted groups are not necessarily of similar size but have similar biological effects. cambridgemedchemconsulting.comdrughunter.com

For this compound, several isosteric replacements could be considered:

2-Cyano group: The cyano group on the benzyl ring could be replaced by other small, electron-withdrawing groups such as a trifluoromethyl group (-CF₃) or a halogen (e.g., F, Cl). cambridgemedchemconsulting.comsci-hub.se These groups can mimic some of the electronic properties of the cyano group while potentially improving metabolic stability or cell permeability.

Carboxylic Acid Moiety: The carboxylic acid group can be replaced by a variety of bioisosteres to modulate acidity, polarity, and metabolic stability. Common carboxylic acid isosteres include tetrazoles, acylsulfonamides, and hydroxamic acids. nih.gov These groups can often maintain the key acidic proton and hydrogen bonding capabilities required for biological activity while offering different pharmacokinetic profiles.

The following table presents some potential isosteric replacements for the key functional groups in this compound.

Table 2: Potential Isosteric Replacements for Key Moieties of this compound

| Original Moiety | Potential Isosteric Replacement | Rationale for Replacement |

|---|---|---|

| 2-Cyano (-CN) | Trifluoromethyl (-CF₃) | Similar electron-withdrawing properties, potential for improved metabolic stability. |

| 2-Cyano (-CN) | Halogen (e.g., -F, -Cl) | Can act as a hydrogen bond acceptor and has different steric and electronic properties. |

| Carboxylic Acid (-COOH) | Tetrazole | Similar acidity and ability to form hydrogen bonds, often more metabolically stable. nih.gov |

| Carboxylic Acid (-COOH) | Acylsulfonamide | Can mimic the acidic proton and hydrogen bonding pattern of a carboxylic acid. |

In Vitro Biological and Pharmacological Profiling of 2 Cyano Benzylamino Acetic Acid Derivatives

Cellular Pathway Modulation and Phenotypic Screening

Herbicidal Action and Photosynthetic Pathway Disruption

While specific studies on the herbicidal action of (2-Cyano-benzylamino)-acetic acid are not available, research on related benzothiazine and other heterocyclic derivatives points to a potential mechanism of action through the disruption of the photosynthetic pathway. Herbicides that inhibit photosynthesis are a significant class of crop protection agents. ucanr.edu They typically work by binding to proteins within the photosystem II (PSII) complex in the thylakoid membranes of chloroplasts. ucanr.edu This binding event interrupts the electron transport chain, which in turn halts the fixation of carbon dioxide and the production of ATP and NADPH, energy molecules essential for plant growth. ucanr.edu

The primary mode of plant death from PSII inhibitors is not starvation, but rather the generation of highly reactive oxygen species. ucanr.edunih.gov The blockage of electron transport leads to the formation of triplet chlorophyll (B73375) and singlet oxygen, which cause rapid lipid and protein peroxidation. nih.gov This process destroys cell membrane integrity, leading to leakage and ultimately, cell death. ucanr.edu Visual symptoms in susceptible plants include chlorosis (yellowing) followed by necrosis (tissue death), particularly on the leaves. ucanr.edu

In a study focused on developing 4-hydroxyphenylpyruvate dioxygenase (HPPD) inhibitor-based herbicides, certain 1,2-benzothiazine derivatives, which are structurally related to the subject compound, demonstrated notable herbicidal activity. sci-hub.se Further structural optimization of related 2,1-benzothiazine derivatives was also pursued to enhance their herbicidal effects. sci-hub.se These findings suggest that the broader structural class to which this compound belongs is of interest in the development of new herbicidal agents.

Table 1: Herbicidal Activity of Related Benzothiazine Derivatives

| Compound/Class | Target/Mechanism of Action | Observed Effect | Reference |

| 1,2-Benzothiazine derivatives | 4-hydroxyphenylpyruvate dioxygenase (HPPD) | Good herbicidal activity | sci-hub.se |

| 2,1-Benzothiazine derivatives | Not specified | Herbicidal activity requiring optimization | sci-hub.se |

| General PSII Inhibitors | D1 protein of the photosystem II complex | Inhibition of electron transport, leading to plant death | ucanr.edu |

Receptor Antagonism and Ligand-Binding Studies (e.g., CRTH2, CCR5)

The structural motifs present in this compound, specifically the cyano-benzyl group, are found in molecules investigated as antagonists for key chemokine receptors involved in inflammatory responses, such as the Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTH2) and the C-C chemokine receptor type 5 (CCR5).

CRTH2 Antagonism

CRTH2 is a G protein-coupled receptor for prostaglandin (B15479496) D2 (PGD2) and is a promising target for treating allergic diseases like asthma. scispace.com Antagonists of this receptor can block the inflammatory cascade mediated by PGD2. While no direct data links this compound to CRTH2, the development of various CRTH2 antagonists has involved molecules with aromatic and acidic functionalities. For instance, the design of conformationally constrained benzodiazepinones as potent CRTH2 antagonists emerged from observations of intramolecular hydrogen bonding in ortho-phenylsulfonamido benzophenone (B1666685) derivatives. scispace.com These efforts highlight the importance of specific structural arrangements for effective receptor binding.

CCR5 Antagonism

The CCR5 receptor is a crucial co-receptor for the entry of R5 strains of HIV-1 into host cells, making it a prime target for antiretroviral therapy. wikipedia.orgfrontiersin.org A number of small molecule CCR5 antagonists have been developed, and interestingly, some of these feature a cyanobenzyl moiety, suggesting its potential importance for receptor interaction.

Research into novel piperazine (B1678402) derivatives as CCR5 antagonists revealed that a p-cyano-substituent on a hydrophobic aromatic ring was favorable for activity. semanticscholar.org Specifically, compounds with this feature retained good activity, whereas replacing the cyano group with other substituents led to a significant loss of potency. semanticscholar.org However, the replacement of a 4-cyanophenyl group with a 4-cyanobenzyl group in one series of compounds resulted in inactivity, indicating that the precise molecular context of the cyanobenzyl group is critical for its interaction with the CCR5 receptor. semanticscholar.org In another effort, the redesign of a tropane (B1204802) benzoimidazole lead to the development of a p-cyanobenzyl urea (B33335) derivative as a CCR5 antagonist. nih.gov

Table 2: Activity of Structurally Related Compounds as CCR5 Antagonists

| Compound Class | Key Structural Feature | Receptor Target | Finding | Reference |

| Piperazine Derivatives | p-Cyano-substituent on aromatic ring | CCR5 | Favorable for antagonist activity | semanticscholar.org |

| Piperazine Derivatives | 4-Cyanobenzyl group | CCR5 | Inactive in the tested series | semanticscholar.org |

| Urea Derivatives | p-Cyanobenzyl urea | CCR5 | Developed as a CCR5 antagonist | nih.gov |

Computational Chemistry and Molecular Modeling Approaches for 2 Cyano Benzylamino Acetic Acid Research

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking and molecular dynamics (MD) simulations are powerful computational methods used to predict and analyze the interaction between a small molecule (ligand), such as (2-Cyano-benzylamino)-acetic acid, and a biological macromolecule (target), typically a protein.

Molecular Docking predicts the preferred orientation and conformation of a ligand when bound to a target protein's active site. nih.govnih.gov This method uses scoring functions to estimate the binding affinity, which is often expressed as a free energy of binding (ΔG). nih.gov For this compound, docking studies could identify potential biological targets by screening it against various protein structures. The process involves preparing the 3D structure of the ligand and the target protein, then using algorithms, such as the Lamarckian genetic algorithm found in software like AutoDock, to explore possible binding poses. nih.gov Analysis of the resulting docked complexes can reveal key intermolecular interactions, such as hydrogen bonds, π-π stacking between the phenyl ring and aromatic residues (e.g., Tyrosine, Phenylalanine), and van der Waals contacts that stabilize the ligand-target complex. nih.gov

Molecular Dynamics (MD) Simulations provide a more dynamic picture of the ligand-target interaction. Starting from a docked pose, an MD simulation calculates the motion of every atom in the system over time, offering insights into the stability of the binding mode and the conformational changes in both the ligand and the protein upon binding. nih.gov These simulations can confirm the stability of key hydrogen bonds and other interactions predicted by docking and can reveal the role of water molecules in mediating the interaction. nih.govresearchgate.net Techniques like multicanonical molecular dynamics (McMD) can enhance sampling to overcome energy barriers and provide a more comprehensive survey of the binding landscape, which can be visualized through a free energy landscape (FEL) to identify the most stable binding configurations. nih.gov

Table 1: Illustrative Example of Molecular Docking Application This table illustrates the type of data generated in a hypothetical docking study of this compound against potential anti-inflammatory or anti-cancer targets, based on methodologies from cited research.

| Target Protein | Docking Software/Algorithm | Predicted Binding Energy (kcal/mol) | Key Interacting Residues (Hypothetical) |

| Cyclooxygenase-2 (COX-2) | AutoDock 4.2 nih.gov | -8.5 | Arg120, Tyr385, Ser530 |

| Microsomal Prostaglandin (B15479496) E Synthase-1 (mPGES-1) nih.gov | Glide (Schrödinger) | -7.9 | Arg126, Tyr130, Ser127 |

| Topoisomerase II alpha nih.gov | Chimera / AutoDock Vina | -9.1 | Asp551, Ser552, Mg2+ ion |

| Phosphodiesterase 4B (PDE4B) nih.gov | AutoDock 4.2 nih.gov | -8.2 | Gln443, Asn395, Met337 |

Quantum Chemical Calculations (e.g., DFT) for Electronic Properties and Reaction Mechanisms

Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to investigate the intrinsic electronic properties of a molecule. These calculations provide a fundamental understanding of a molecule's geometry, stability, reactivity, and spectroscopic properties. For this compound, DFT can be used to determine its optimized three-dimensional structure with high precision, calculating bond lengths, bond angles, and dihedral angles. nih.gov

Key electronic properties derived from DFT include:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The HOMO energy relates to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The HOMO-LUMO energy gap is an indicator of chemical stability.

Molecular Electrostatic Potential (MEP): An MEP map visualizes the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are critical for predicting non-covalent interactions like hydrogen bonding.

Atomic Charges: Calculating the partial charge on each atom helps in understanding the molecule's polarity and its interaction with polar solvents or protein residues.

These calculations can also model reaction mechanisms, helping to predict the most likely pathways for its synthesis or metabolic degradation. nih.gov

Table 2: Hypothetical Electronic Properties of this compound Calculated by DFT This table presents theoretical values for electronic properties that would be obtained through DFT calculations, based on typical results for similar organic molecules.

| Property | Hypothetical Value | Significance |

| HOMO Energy | -6.5 eV | Indicates electron-donating capability |

| LUMO Energy | -1.2 eV | Indicates electron-accepting capability |

| HOMO-LUMO Gap | 5.3 eV | Relates to chemical stability and reactivity |

| Dipole Moment | 3.8 Debye | Measures overall polarity of the molecule |

| Steric Energy | 45-50 kcal/mol | Reflects the strain in the optimized geometry nih.gov |

Virtual Screening and Cheminformatics-Guided Compound Discovery

This compound can serve as a starting point for discovering new, more potent, or selective compounds through virtual screening and cheminformatics.

Virtual Screening (VS) is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. nih.gov If this compound is identified as a "hit" against a particular protein, a docking-based virtual screen can be performed. In this process, millions of commercially available or virtual compounds are docked into the target's binding site. The top-scoring compounds are then selected for experimental testing, significantly reducing the time and cost of hit identification. nih.gov This approach has successfully identified novel inhibitors for various targets. nih.gov

Cheminformatics utilizes computational methods to analyze and manipulate chemical information. If this compound shows promising activity, cheminformatics tools can be used to find structurally similar compounds in databases (similarity searching) or to identify molecules with different chemical scaffolds but similar 3D shapes and properties (pharmacophore modeling). Another powerful strategy is fragment-based drug discovery, where small chemical fragments are screened for weak binding to a target. nih.gov A hit fragment could then be computationally "grown" or linked with other fragments to create a more potent molecule, potentially incorporating the this compound scaffold or parts of it. nih.gov

Predictive Modeling of Biological Activity Profiles and Physicochemical Properties

Predictive modeling aims to establish a mathematical relationship between a molecule's structure and its biological activity or physicochemical properties.

Quantitative Structure-Activity Relationship (QSAR) is a classic predictive modeling technique. To build a QSAR model for analogs of this compound, a series of related compounds would be synthesized and their biological activity (e.g., IC50) measured. For each compound, a set of numerical descriptors is calculated, representing its physicochemical properties (e.g., logP, molecular weight), electronic properties (from DFT), and structural features. A statistical model is then developed to correlate these descriptors with the observed activity. This model can then be used to predict the activity of new, yet-to-be-synthesized compounds, guiding the design of more potent analogs.

More recently, Chemical Language Models (CLMs) and other machine learning approaches have emerged as powerful tools. chemrxiv.org These models are trained on vast datasets of molecules and their known biological activities. By learning the "language" of chemical structures (often represented as SMILES strings), these models can predict the full biological activity profile of a new molecule like this compound across multiple targets, or forecast its physicochemical properties like solubility and membrane permeability. chemrxiv.org These predictions help in prioritizing compounds for synthesis and testing, and in identifying potential off-target effects early in the drug discovery process. nih.govresearchgate.net

Table 3: Key Physicochemical and Structural Descriptors for Predictive Modeling This table lists common descriptors that would be calculated for this compound and its analogs to build a QSAR or machine learning model.

| Descriptor Type | Examples | Relevance |

| Physicochemical | LogP, Molecular Weight (MW), Polar Surface Area (PSA) | Absorption, Distribution, Metabolism, Excretion (ADME) |

| Topological | Number of Rotatable Bonds, Wiener Index | Molecular size, flexibility, and shape |

| Electronic | HOMO/LUMO Energies, Dipole Moment, Atomic Charges | Reactivity, intermolecular interactions |

| Structural | Hydrogen Bond Donors/Acceptors, Ring Count | Specific interactions with biological targets |

Applications and Advanced Functionalizations of 2 Cyano Benzylamino Acetic Acid Scaffolds

Strategic Derivatization for Enhanced Potency and Selectivity

The core structure of (2-Cyano-benzylamino)-acetic acid is amenable to a variety of chemical modifications aimed at enhancing its potency and selectivity towards specific biological targets. The general principle of strategic derivatization involves the targeted alteration of functional groups on a lead compound to optimize its interaction with a biological receptor or enzyme. For N-substituted glycine (B1666218) derivatives, key modifications often focus on the N-substituent, the carboxylic acid moiety, and the glycine backbone itself.

Research on analogous N-substituted glycine structures has demonstrated that modifications can lead to significant improvements in biological activity. For instance, the derivatization of N-(phenylsulfonyl)glycines has been explored to develop potent aldose reductase inhibitors. nih.gov In these studies, substitution on the phenyl ring and at the nitrogen atom was shown to enhance inhibitory activity, suggesting that the N-phenyl group plays a crucial role in binding to the enzyme. nih.gov Similarly, the synthesis of L-lysyl-N-substituted glycine derivatives has yielded potent angiotensin-converting enzyme (ACE) inhibitors, with variations in the N-substituent leading to nanomolar inhibitory concentrations. nih.gov

For the this compound scaffold, strategic derivatization could involve several approaches:

Modification of the Carboxylic Acid: The carboxylic acid group can be converted to esters, amides, or other bioisosteres to modulate the compound's pharmacokinetic properties, such as cell permeability and metabolic stability.

Substitution on the Phenyl Ring: The phenyl ring can be further substituted with various functional groups (e.g., halogens, hydroxyls, methoxy (B1213986) groups) to explore electronic and steric effects on biological activity. These substitutions can influence the binding affinity and selectivity for a target protein.

Alteration of the Benzyl (B1604629) Linker: The methylene (B1212753) bridge between the phenyl ring and the nitrogen atom could be rigidified or replaced with other linkers to optimize the spatial orientation of the phenyl ring relative to the glycine core.

Modification of the Cyano Group: The cyano group itself can be hydrolyzed to a carboxylic acid or an amide, or it can be converted to a tetrazole ring, which is a common bioisostere for a carboxylic acid. These transformations would significantly alter the electronic and hydrogen-bonding properties of the molecule.

The following table summarizes examples of how derivatization of N-substituted glycine scaffolds has led to potent biological activity, providing a basis for potential derivatization strategies for this compound.

| Scaffold | Derivative Example | Biological Activity | Key Derivatization |

| N-(Phenylsulfonyl)glycine | N-(4-Benzoylamino-phenylsulfonyl)-N-phenylglycine | Aldose Reductase Inhibitor | N-phenyl substitution and substitution on the phenylsulfonyl moiety. nih.gov |

| L-Lysyl-N-substituted glycine | N-[N alpha-[1(S)-Carboxy-3-cyclohexylpropyl]-L-lysyl]-N-cyclopentyl glycine | Angiotensin-Converting Enzyme (ACE) Inhibitor | Introduction of a lipophilic N-cyclopentyl group and a specific side chain on the lysine (B10760008) nitrogen. nih.gov |

| N-Phenylglycine | N-Substituted Phenyl Glycines | Preparation of intermediates for industrial production. | Reductive amination of glyoxylic acid with substituted anilines. googleapis.comgoogle.com |

These examples underscore the potential of strategic derivatization to transform a simple scaffold into a highly potent and selective biological agent.

Scaffold Hybridization for Novel Bioactive Compounds

Scaffold hybridization is a powerful strategy in drug discovery that involves covalently linking two or more pharmacophoric units from different bioactive molecules to create a single hybrid compound with potentially enhanced or novel biological activities. nih.gov This approach can lead to compounds with improved affinity, selectivity, and pharmacokinetic profiles, and may also overcome drug resistance mechanisms. nih.govmdpi.com

The this compound scaffold is a suitable candidate for molecular hybridization. Its functional groups provide convenient handles for conjugation with other bioactive moieties. For example:

The carboxylic acid can be coupled with an amino group of another molecule (e.g., an anticancer agent, an antimicrobial peptide) to form a stable amide bond.

The secondary amine can be acylated or alkylated with a pharmacophore containing a suitable reactive group.

The cyano group, while less commonly used for direct conjugation, can be chemically transformed into a more reactive functional group to facilitate hybridization.

For the this compound scaffold, one could envision hybridization with various pharmacophores to target a range of diseases. For example, coupling with a known kinase inhibitor could generate a novel anticancer agent. Hybridization with a quinolone antibiotic might produce a new antibacterial with a dual mode of action.

The table below presents examples of hybrid molecules based on different scaffolds, illustrating the principles that could be applied to the this compound framework.

| Hybrid Scaffold Concept | Example Pharmacophores | Potential Therapeutic Area | Reference |

| Naphthoquinone-Phosphonate Hybrids | 2-(2-Chlorophenyl)-3-diethoxyphosphorylnaphtho[2,3-b]furan-4,9-dione | Leukemia, Breast Adenocarcinoma | mdpi.com |

| Emodin-based Hybrids | (R)-emoxyzine-2 | Antiviral (SARS-CoV-2) | rsc.org |

| 1,2,4-Benzotriazine Acetic Acid Derivatives | 3-Substituted acetic acid derivatives of 1,2,4-benzotriazines | Anti-inflammatory | nih.gov |

The versatility of the this compound scaffold makes it an attractive building block for the construction of novel hybrid molecules with diverse biological functions.

Bioconjugation and Probe Development for Chemical Biology Studies

Bioconjugation is the process of covalently linking a molecule to a biomolecule, such as a protein or a nucleic acid. This technique is fundamental to the development of chemical probes, which are small molecules used to study and manipulate biological systems. The this compound scaffold possesses features that could be exploited for its development into a chemical probe.

The development of chemical probes often requires the incorporation of a reporter group (e.g., a fluorophore, a biotin (B1667282) tag) and a reactive group for covalent attachment to the target biomolecule. The this compound scaffold can be functionalized to include these elements.

Reporter Group Attachment: A fluorophore or other reporter tag could be attached to the scaffold via the carboxylic acid or the secondary amine, or by modifying the phenyl ring.

Reactive Group Installation: The scaffold could be modified to include a bioorthogonal handle, which is a functional group that reacts selectively with a complementary group in a biological system. For instance, the cyano group could potentially be converted into a tetrazine, which is known to participate in highly efficient bioorthogonal inverse-electron-demand Diels-Alder reactions with strained alkenes. acs.org This would allow for the specific labeling of biomolecules that have been engineered to contain a strained alkene.

The concept of using N-substituted glycines in probe development is not new. For example, photolabile precursors of glycine containing a 2-nitrobenzyl moiety attached to the amino group have been synthesized. nih.gov These compounds release free glycine upon exposure to UV light, allowing for the controlled activation of glycine receptors in time-resolved studies. nih.gov This demonstrates how the benzyl portion of a benzylamino-acetic acid derivative can be engineered for a specific chemical biology application.

The following table highlights some functional groups and reaction pairs commonly used in bioconjugation and probe development that could potentially be incorporated into the this compound scaffold.

| Functional Group / Reaction Pair | Application in Probe Development | Potential Incorporation into Scaffold |

| Azide-Alkyne Cycloaddition (Click Chemistry) | Covalent labeling of biomolecules. nih.gov | An azide (B81097) or alkyne group could be introduced on the phenyl ring or via the carboxylic acid. |

| Tetrazine-Strained Alkene Ligation | Bioorthogonal labeling in living systems. acs.org | The cyano group could be a synthetic precursor to a tetrazine ring. |

| Photolabile Protecting Group (e.g., 2-nitrobenzyl) | Caged compounds for controlled release of a bioactive molecule. nih.gov | The 2-cyano-benzyl group could potentially be modified to act as a photolabile group. |

| Hyaluronic Acid Conjugation | Drug delivery and tissue engineering. nih.gov | The carboxylic acid of the scaffold could be conjugated to hyaluronic acid. nih.gov |

Emerging Research Directions and Future Perspectives

Polypharmacology and Multi-Target Drug Design Considerations

The concept of polypharmacology—designing single chemical entities that modulate multiple biological targets—is a promising strategy for treating complex diseases like cancer, neurodegenerative disorders, and inflammatory conditions. The unique combination of functional groups in (2-Cyano-benzylamino)-acetic acid makes it an intriguing candidate for such an approach.

The benzylamine (B48309) core is a well-established pharmacophore. Derivatives of benzylamine are known to interact with a variety of enzymes, including monoamine oxidases (MAO-A and MAO-B) and copper amine oxidases (CAOs). wikipedia.orgnih.gov For example, strategic substitutions on the benzyl (B1604629) ring can yield selective, reversible inhibitors of these enzymes, which are implicated in neurological and inflammatory processes. nih.gov

The nitrile group is a versatile functional group present in over 30 approved pharmaceutical agents. acs.orgnih.gov It can act as a bioisostere for hydroxyl or carboxyl groups, forming critical hydrogen bonds with protein backbones or water molecules within an active site. acs.org Furthermore, the nitrile group can function as a reactive "warhead" in covalent inhibitors, forming stable bonds with nucleophilic residues like cysteine. This dual capability allows it to participate in both reversible and irreversible target binding, expanding its potential target space significantly. nih.govrsc.org

Finally, the N-substituted glycine (B1666218) portion mimics an amino acid structure, potentially facilitating interactions with transporters or enzymes that recognize amino acid motifs. nih.govdrugbank.com N-substituted glycine derivatives have been explored for various therapeutic purposes, including as anti-inflammatory agents. nih.gov

The convergence of these three motifs in one molecule suggests that this compound could be engineered to simultaneously interact with multiple, distinct target classes. For instance, a single derivative could potentially inhibit a CAO through its benzylamine moiety while also targeting a kinase or protease via its cyano-group, a profile that could be highly effective in oncology.

| Structural Moiety | Potential Target Class | Mode of Interaction | Relevant Therapeutic Area |

|---|---|---|---|

| Benzylamine | Amine Oxidases (MAO, CAO) | Substrate-like Inhibition | Neurology, Inflammation |

| Nitrile (Cyano) Group | Kinases, Proteases, Deubiquitinases | Hydrogen Bonding, Covalent Inhibition | Oncology, Virology, Inflammation |

| N-substituted Glycine | Amino Acid Transporters, Peptidases | Competitive Binding | Metabolic Disorders, Neurology |

Integration of Artificial Intelligence and Machine Learning in Chemical Space Exploration

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by enabling the rapid analysis and prediction of molecular properties. nih.gov For a molecule like this compound, these computational tools offer a powerful means to navigate its vast, unexplored chemical space.

ML models can be trained on large datasets of compounds to predict bioactivity against specific targets. github.comnih.govplos.org Using molecular descriptors, such as those generated by PaDEL software, an ML model could predict the likely protein targets for this compound and its virtual derivatives without the need for initial, resource-intensive laboratory screening. github.complos.org This in silico screening can prioritize which derivatives are most likely to succeed, saving time and resources.

Furthermore, generative AI models can design novel molecules from the ground up. arxiv.org By providing the this compound scaffold as a starting point, a generative model could produce thousands of new, synthesizable analogs tailored for specific properties, such as improved binding affinity for a target, better metabolic stability, or reduced off-target effects. arxiv.orgacs.org These models learn the complex rules of chemical structure and bonding, ensuring that the generated molecules are chemically valid and often providing a potential synthetic route. arxiv.org

| AI/ML Application | Objective | Methodology | Expected Outcome |

|---|---|---|---|

| Predictive Modeling | Target Identification & Bioactivity Prediction | Train classifiers (e.g., Random Forest) on known drug-target data using molecular fingerprints. | A ranked list of potential biological targets for the compound. |

| Generative Chemistry | Novel Compound Design | Use a generative model (e.g., SynFormer, DESMILES) to explore chemical space around the core scaffold. | New, synthesizable molecular structures with optimized properties. |

| Retrosynthesis Prediction | Synthetic Route Planning | Employ AI tools to predict efficient and high-yield synthesis pathways. | Feasible and optimized laboratory synthesis plans. |

Sustainable Synthesis and Green Chemistry Principles in Compound Preparation

Modern pharmaceutical development places increasing emphasis on sustainable and environmentally benign manufacturing processes. The synthesis of this compound can be reimagined through the lens of green chemistry to minimize waste, reduce energy consumption, and avoid hazardous reagents.

Traditional synthesis might involve multiple steps with harsh solvents and reagents. However, emerging green chemistry approaches offer cleaner alternatives for constructing the key fragments of the molecule.

Nitrile Synthesis: The cyano group can be introduced through sustainable methods, such as the dehydration of aldoximes derived from biomass. acs.org This avoids the use of highly toxic cyanide salts. Recent research has demonstrated the synthesis of nitriles from aldehydes using green catalysts like ionic liquids. acs.org

Benzylamine Synthesis: The formation of the benzylamine linkage can be achieved via reductive amination, a process that is being optimized for greener conditions. nih.gov Novel methods, such as plasma-microdroplet systems, are being explored for the direct conversion of alkanes and amines into desired products, potentially offering a highly efficient and solvent-minimized route. acs.orgacs.org

By integrating these modern synthetic strategies, a greener route to this compound can be designed. This approach would not only be environmentally responsible but could also prove more efficient and cost-effective at scale.

| Synthetic Step | Traditional Approach | Potential Green Chemistry Approach | Sustainability Benefit |

|---|---|---|---|

| Nitrile Introduction | Cyanide-based nucleophilic substitution | Catalytic dehydration of biomass-derived aldoximes acs.org | Avoids toxic cyanide reagents; uses renewable feedstock. |

| Amine Formation | Reaction with benzyl halides using organic solvents | Direct reductive amination; plasma-assisted C-N bond formation nih.govacs.org | Higher atom economy; reduction in solvent use and waste. |

| Overall Process | Multi-step with purification at each stage | One-pot or tandem reactions | Reduced energy consumption and material handling. |

Exploration of Novel Biological Targets and Therapeutic Areas

While the structural motifs of this compound suggest activity in established areas like neurology and inflammation, its true potential may lie in novel applications. The nitrile group, in particular, has become a key feature in a new generation of targeted covalent inhibitors. nih.govrsc.org

This opens the door to exploring the compound's activity against targets that were previously considered "undruggable." For example:

Covalent Kinase Inhibitors: Many kinases have a cysteine residue near the ATP binding site. A derivative of this compound could be designed to act as a covalent inhibitor, offering high potency and prolonged duration of action for applications in oncology. nih.gov

Deubiquitinase (DUB) Inhibitors: The ubiquitin-proteasome system is critical for cellular signaling, and its dysregulation is linked to numerous diseases. Small molecules containing a 2-cyano-acrylamide moiety have shown promise as DUB inhibitors with anti-infective and immunomodulatory activity. nih.gov The scaffold of this compound could be adapted to target specific DUBs.

Antimicrobial Agents: Benzylamine derivatives have been synthesized and evaluated for antimycotic activity against pathogenic yeasts like Candida species. nih.gov The unique structure of this compound could be screened against a panel of bacteria and fungi to identify novel anti-infective properties.

The exploration of these novel targets would involve high-throughput screening campaigns against diverse enzyme panels and phenotypic screens using various disease models. Success in these areas could position this compound or its derivatives as first-in-class therapies for a range of untreated conditions.

Q & A

Q. What are the optimal synthetic routes for (2-Cyano-benzylamino)-acetic acid in laboratory settings?

Methodological Answer: The synthesis typically involves nucleophilic substitution or coupling reactions. For example, Tsuji et al. ( ) utilized a multi-step approach for structurally similar sulfonamide derivatives, starting with cyanobenzylamine and chloroacetic acid under basic conditions (pH 10–12). Key optimization parameters include:

Q. Which characterization techniques are critical for validating the purity and structure of synthesized this compound?

Methodological Answer: A combination of analytical methods ensures accuracy:

- HPLC : Reverse-phase C18 column (mobile phase: acetonitrile/water, 55:45) to assess purity (retention time ~8.2 min) .

- NMR : H NMR (DMSO-d6) should show peaks at δ 7.8–7.5 ppm (aromatic protons), δ 4.2 ppm (CH2 of glycine), and δ 3.1 ppm (NH-CN group) .

- Mass spectrometry : ESI-MS expected m/z 205.2 [M+H] .

Q. How can researchers design a stability study for this compound under varying pH conditions?

Methodological Answer: Follow protocols from hydrolysis kinetic studies (e.g., Morrica et al., ):

- Prepare buffers at pH 2 (HCl), 7 (phosphate), and 12 (NaOH).

- Incubate compound (1 mM) at 37°C for 24–72 hours.

- Monitor degradation via HPLC and calculate half-life () using first-order kinetics. Acidic conditions typically accelerate hydrolysis of the cyano group .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the electronic properties and reactivity of this compound?

Methodological Answer: Apply Becke’s three-parameter hybrid functional (B3LYP) with a 6-31G(d) basis set ( ):

- Electron distribution : Calculate molecular electrostatic potential (MESP) to identify nucleophilic (cyano group) and electrophilic (carboxylic acid) sites.

- Reaction pathways : Simulate aqueous hydrolysis mechanisms; transition states reveal energy barriers (~25 kcal/mol for CN group hydrolysis) .

- Solvent effects : Include polarizable continuum models (PCM) for water to refine accuracy .

Q. What experimental and computational approaches resolve contradictions in reported biological activity data for derivatives?

Methodological Answer: Address discrepancies by:

- Standardizing assays : Compare IC50 values under identical conditions (e.g., cell line: HEK293 vs. CHO; concentration range: 1–100 µM) .

- Structural analogs : Synthesize derivatives with modified substituents (e.g., replacing cyano with nitro groups) to isolate activity drivers (Tsuji et al., ).

- Molecular docking : Use AutoDock Vina to model interactions with target proteins (e.g., NF-κB or sEH enzymes), correlating binding affinity () with experimental data .

Q. How to optimize the separation of this compound from complex mixtures using advanced chromatography?

Methodological Answer:

- HPLC : Use a Zorbax SB-C18 column (5 µm, 4.6 × 250 mm) with gradient elution (10–60% acetonitrile in 0.1% trifluoroacetic acid over 20 min; flow rate: 1 mL/min). Retention time: ~12.3 min .

- GC-MS : Derivatize with BSTFA to enhance volatility. Column: DB-5MS (30 m × 0.25 mm); program: 80°C (2 min) to 280°C at 10°C/min. Key fragments: m/z 205 (M), 160 (loss of COOH) .

Comparative Table: Analytical Methods for this compound

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.